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Disclaimer: The initial search for "Anticancer agent 147" did not yield a specific, publicly

documented agent under this designation. Based on the frequent co-occurrence of "147" with

the cancer-associated protein CD147 in scientific literature, this guide provides an independent

validation and comparison of various therapeutic agents targeting CD147. This information is

intended for research and informational purposes only and does not constitute medical advice.

Introduction
CD147, also known as Basigin or EMMPRIN, is a transmembrane glycoprotein that is

overexpressed in a wide variety of human cancers.[1] Its multifaceted roles in tumor

progression—including the promotion of cell proliferation, invasion, metastasis, and

angiogenesis, as well as conferring drug resistance—make it an attractive target for anticancer

therapies.[1][2] A number of therapeutic agents, ranging from small molecules to monoclonal

antibodies, have been developed to target CD147, showing promise in preclinical and clinical

studies.

This guide provides a comparative overview of the anticancer activity of several key anti-

CD147 agents, including the small molecule inhibitor AC-73 and the monoclonal antibodies

Licartin (Metuximab), DS-1471a, and h4#147D. Their performance is compared with relevant

standard-of-care chemotherapeutic agents where data is available.
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Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activities of various anti-

CD147 agents and their comparators.

Table 1: In Vitro Anticancer Activity of Anti-CD147 Agent AC-73 and Comparator Drugs

Compound Cell Line Cancer Type IC50 Citation(s)

AC-73 NB4, NB4-R4
Acute Myeloid

Leukemia

~10 µM

(inhibition of

proliferation)

[3]

AC-73
SMMC-7721,

Huh-7

Hepatocellular

Carcinoma

>20 µM (no

effect on viability)
[4]

Gemcitabine PANC-1
Pancreatic

Cancer

48.55 ± 2.30 nM

(72h)

Gemcitabine MIA PaCa-2
Pancreatic

Cancer
Not specified

Sorafenib
HepG2, HLF,

HLE

Hepatocellular

Carcinoma
2 µM

Sorafenib
Huh 7 PX, Huh

7.5, Hep-1

Hepatocellular

Carcinoma
10 µM

Sorafenib HepG2, HuH-7
Hepatocellular

Carcinoma
~6 µmol/L (48h)

Imatinib K562
Chronic Myeloid

Leukemia
0.08 µM

Imatinib N/A
v-Abl expressing

cells
0.6 µM

Table 2: In Vivo Anticancer Activity of Anti-CD147 Monoclonal Antibodies
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Antibody

Cancer
Model
(Cell
Line)

Treatmen
t Dose

Tumor
Growth
Inhibition
(TGI)

Comparat
or

Comparat
or TGI

Citation(s
)

DS-1471a

Hepatocell

ular

Carcinoma

(PDX)

10 mg/kg,

IV,

once/week

>50% in

7/18

models

Vehicle N/A

h4#147D

Pancreatic

Ductal

Adenocarci

noma (MIA

PaCa-2)

Not

specified

Not

specified

Gemcitabin

e

Not

specified

h4#147D

Hepatocell

ular

Carcinoma

(Hep G2)

Not

specified

Not

specified
Sorafenib

Not

specified

h4#147D

Chronic

Myeloid

Leukemia

(KU812)

Not

specified
99% Imatinib 48%

Table 3: Clinical Efficacy of Licartin (¹³¹I-Metuximab) in Hepatocellular Carcinoma (HCC)
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Clinical Trial
Phase

Treatment
Regimen

Outcome Result Citation(s)

Phase IV
Licartin + TACE

vs. TACE alone

1-year survival

rate

79.47% vs.

65.59%

Phase IV
Licartin + TACE

vs. TACE alone

Time to

Progression

(TTP)

6.82 months vs.

4.7 months

Retrospective

Study
Licartin + cTACE

1- and 2-year

survival rates
68% and 45%

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT/MTS Assay)
This protocol is a generalized procedure based on standard cell viability assays.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well in 100 µL of complete culture medium and incubated overnight at 37°C in a

humidified 5% CO₂ atmosphere.

Compound Treatment: The following day, the medium is replaced with fresh medium

containing various concentrations of the test compound (e.g., AC-73) or a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at

37°C.

Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

Incubation with Reagent: The plates are incubated for an additional 1-4 hours at 37°C,

allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
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Solubilization (for MTT): If using MTT, 100 µL of a solubilization solution (e.g., DMSO or a

detergent-based solution) is added to each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance of each well is measured at a specific wavelength

(e.g., 570 nm for MTT) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value, the concentration of the compound that inhibits cell growth by

50%, is determined from the dose-response curve.

In Vivo Xenograft Tumor Model
This protocol is a generalized procedure for evaluating the in vivo efficacy of anticancer agents

based on described studies.

Animal Model: Female athymic nude mice or other immunocompromised strains (e.g., NOD-

SCID), typically 4-6 weeks old, are used. All animal procedures are conducted in accordance

with institutional animal care and use committee guidelines.

Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of

a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each

mouse.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200

mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated

using the formula: (length x width²)/2.

Treatment Administration: Once tumors reach the desired size, mice are randomized into

treatment and control groups. The investigational drug (e.g., an anti-CD147 antibody) is

administered via a specified route (e.g., intravenous or intraperitoneal injection) at a

predetermined dose and schedule. The control group receives a vehicle control.

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.

The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 -

(mean tumor volume of treated group / mean tumor volume of control group)] x 100.
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Study Termination and Analysis: At the end of the study, mice are euthanized, and tumors

are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by anti-CD147 agents

and a typical experimental workflow for their evaluation.
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Caption: CD147-mediated signaling pathways promoting cancer hallmarks.
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In Vitro Studies

In Vivo Studies

Cancer Cell Lines
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Caption: General workflow for preclinical evaluation of anticancer agents.

Comparative Discussion
The available data indicates that targeting CD147 is a viable strategy for cancer therapy, with

different agents showing efficacy in various preclinical and clinical settings.

AC-73, a small molecule inhibitor, has demonstrated antiproliferative effects in acute myeloid

leukemia cell lines, although at relatively high micromolar concentrations. Interestingly, it did

not affect the viability of hepatocellular carcinoma cells at concentrations up to 20 µM,
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suggesting its primary effect in this cancer type may be on cell motility and invasion rather than

proliferation.

The monoclonal antibodies targeting CD147 appear to have potent antitumor activities.

h4#147D showed remarkable tumor growth inhibition (99%) in a chronic myeloid leukemia

xenograft model, outperforming the standard-of-care drug imatinib (48% TGI). DS-1471a also

demonstrated significant tumor growth inhibition in over a third of patient-derived xenograft

models of hepatocellular carcinoma.

Licartin (¹³¹I-Metuximab), a radioimmunoconjugate, has shown clinical benefit in hepatocellular

carcinoma. Phase IV clinical trial data indicates that the combination of Licartin with

transarterial chemoembolization (TACE) significantly improves the 1-year survival rate and time

to progression compared to TACE alone.

A direct comparison of the efficacy of these anti-CD147 agents is challenging due to the

different cancer models and experimental designs used in the cited studies. However, the data

collectively supports the continued investigation of CD147 as a therapeutic target. The

monoclonal antibodies, in particular, show promising in vivo efficacy, while the clinical data for

Licartin provides strong validation for this therapeutic approach in hepatocellular carcinoma.

Future studies should aim to conduct head-to-head comparisons of these agents in

standardized preclinical models to better delineate their relative potencies and therapeutic

potential across a broader range of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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